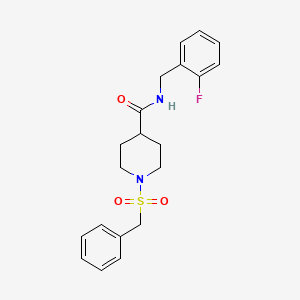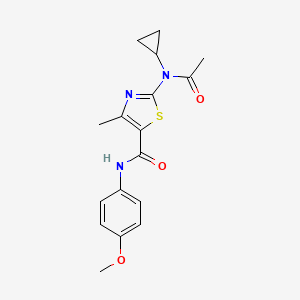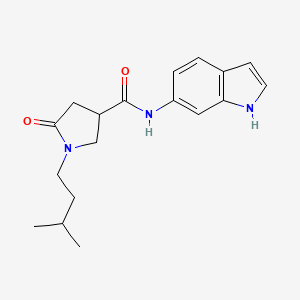![molecular formula C12H16N4O2S B4515170 tert-butyl N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B4515170.png)
tert-butyl N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Overview
Description
tert-butyl N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate: is a synthetic compound that belongs to the class of carbamates It features a thiophene ring, a triazole ring, and a tert-butyl carbamate group
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the triazole intermediate.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Biological Probes: It can be used as a probe to study biological pathways involving thiophene and triazole derivatives.
Industry:
Agriculture: The compound can be used in the development of agrochemicals.
Electronics: It can be used in the synthesis of organic semiconductors.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
- tert-butyl carbamate
- thiophene derivatives
- triazole derivatives
Comparison:
- tert-butyl carbamate: While tert-butyl carbamate is a simple carbamate, tert-butyl N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate has additional functional groups that enhance its reactivity and potential applications.
- thiophene derivatives: Thiophene derivatives are known for their electronic properties, and the presence of a triazole ring in the compound adds to its versatility.
- triazole derivatives: Triazole derivatives are widely used in medicinal chemistry, and the inclusion of a thiophene ring in the compound provides additional binding interactions.
This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)18-11(17)13-7-9-14-10(16-15-9)8-5-4-6-19-8/h4-6H,7H2,1-3H3,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDHYYUVLITCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B4515092.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B4515101.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B4515109.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4515112.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,5-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4515128.png)

![N-{[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide](/img/structure/B4515149.png)
![1-methyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4515152.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4515159.png)
![6-amino-7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4515163.png)
![N-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4515174.png)

![N-[2-(2-ethylphenoxy)ethyl]-2-fluoro-6-hydroxy-N-methylbenzamide](/img/structure/B4515189.png)
